molecular formula C24H39NO3 B12435177 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid CAS No. 128201-89-8

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid

Cat. No.: B12435177
CAS No.: 128201-89-8
M. Wt: 389.6 g/mol
InChI Key: JKUDIEXTAYKJNX-UHFFFAOYSA-N
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Description

N-arachidonoyl L-gamma-aminobutyric acid (N-arachidonoyl L-GABA) is a bioactive lipid molecule that belongs to the family of N-acyl amino acids. This compound is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. N-arachidonoyl L-GABA has been identified in various mammalian tissues, including the brain, and is known for its neuroprotective and cerebrovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-arachidonoyl L-GABA typically involves the acylation of GABA with arachidonic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for N-arachidonoyl L-GABA are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve the use of automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-arachidonoyl L-GABA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives of arachidonic acid.

    Reduction: Alcohol derivatives of GABA.

    Substitution: Free arachidonic acid and GABA.

Comparison with Similar Compounds

N-arachidonoyl L-GABA is unique due to its dual action on both GABAergic and endocannabinoid systems. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular targets and physiological effects, highlighting the unique properties of N-arachidonoyl L-GABA.

Properties

CAS No.

128201-89-8

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)

InChI Key

JKUDIEXTAYKJNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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